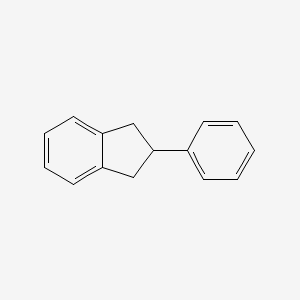

2-Phenylindan

説明

2-Phenylindan is a useful research compound. Its molecular formula is C15H14 and its molecular weight is 194.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of 2-phenylindan exhibit significant antimicrobial properties. For instance, studies have synthesized various derivatives and screened them for activity against multiple bacterial strains, demonstrating promising results comparable to established antibiotics like ciprofloxacin .

Anticoagulant Properties

The derivative 1H-indene-1,3(2H)-dione, related to this compound, has been identified as an anticoagulant. This compound plays a crucial role in preventing blood coagulation, which is vital in therapeutic applications for cardiovascular diseases .

Materials Science

Shape-Shifting Polymers

this compound derivatives have been utilized as mechanophores in shape-shifting polymers. Specifically, the compound 2,2′-bis(this compound-1,3-dione) acts as a switching unit that enables mechanical activation and transformation of polymer structures under stress . This application opens avenues for smart materials that can respond dynamically to environmental stimuli.

Data Table: Properties of Shape-Shifting Polymers with this compound Derivatives

| Property | Value |

|---|---|

| Activation Strain | Critical strain observed |

| Color Change | Green intensity increase |

| Morphing Time | Maximum after 6 hours |

Polymer Technology

Synthesis of Functional Polymers

The incorporation of this compound into polymer matrices has led to the development of new materials with enhanced properties. For example, when combined with other monomers, it can improve thermal stability and mechanical strength, making it suitable for high-performance applications in aerospace and automotive industries .

Case Study 1: Antimicrobial Screening

A series of this compound derivatives were synthesized and tested for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited higher inhibition zones compared to standard antibiotics, suggesting their potential use in pharmaceutical formulations aimed at treating infections.

Case Study 2: Mechanochemical Activation

In a study focusing on shape-shifting polymers, researchers demonstrated that the mechanochemical activation of the bis(this compound) derivative resulted in a significant change in the polymer's mechanical properties. The study highlighted the ability of these polymers to undergo reversible transformations under applied stress, showcasing their potential for applications in soft robotics and adaptive materials.

特性

CAS番号 |

22253-11-8 |

|---|---|

分子式 |

C15H14 |

分子量 |

194.27 g/mol |

IUPAC名 |

2-phenyl-2,3-dihydro-1H-indene |

InChI |

InChI=1S/C15H14/c1-2-6-12(7-3-1)15-10-13-8-4-5-9-14(13)11-15/h1-9,15H,10-11H2 |

InChIキー |

PZZIWXQGJNDBRF-UHFFFAOYSA-N |

正規SMILES |

C1C(CC2=CC=CC=C21)C3=CC=CC=C3 |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。